(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride
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Overview
Description
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride is a piperidine derivative with the molecular formula C6H15Cl2FN2 and a molecular weight of 205.10 g/mol . This compound is known for its high purity and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride typically involves the fluorination of a piperidine precursor followed by amination and methylation steps. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purification process often includes crystallization and recrystallization steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
- (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine
Uniqueness
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H15Cl2FN2 |
---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
(3S,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
HPGKUKNSIJKZDA-PVNUIUKASA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)N)F.Cl.Cl |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl |
Origin of Product |
United States |
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